2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid
Overview
Description
2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid is a compound with a molecular formula of C10H7NO4S and a molecular weight of 237.24 g/mol . This compound is characterized by the presence of an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
It is known that indole derivatives can interact with various biological targets, leading to a range of effects .
Result of Action
Some indole derivatives have been found to possess anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties .
Preparation Methods
The synthesis of 2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid typically involves the reaction of indole derivatives with thiol-containing reagents under specific conditions . One common synthetic route includes the use of indole-2,3-dione (isatin) as a starting material, which undergoes a nucleophilic substitution reaction with a thiol reagent to form the desired product . The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and microbial infections . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Comparison with Similar Compounds
2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid can be compared to other indole derivatives, such as indole-3-acetic acid and indole-3-butyric acid . While these compounds share a common indole ring system, they differ in their functional groups and overall structure . This uniqueness allows this compound to exhibit distinct chemical and biological properties . For example, the presence of the sulfanyl group in this compound provides additional reactivity and potential for interaction with biological targets .
Properties
IUPAC Name |
2-[(2,3-dioxo-1H-indol-6-yl)sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-8(13)4-16-5-1-2-6-7(3-5)11-10(15)9(6)14/h1-3H,4H2,(H,12,13)(H,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUSUPFIAONFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SCC(=O)O)NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202298 | |
Record name | 2-[(2,3-Dihydro-2,3-dioxo-1H-indol-6-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-85-1 | |
Record name | 2-[(2,3-Dihydro-2,3-dioxo-1H-indol-6-yl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,3-Dihydro-2,3-dioxo-1H-indol-6-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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